7-chloro-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
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Overview
Description
7-Chloro-5-methanesulfonyl-N-(2-{[(3-methylphenyl)methyl]sulfanyl}ethyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoxazepine ring, a methanesulfonyl group, and a chlorinated aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-5-methanesulfonyl-N-(2-{[(3-methylphenyl)methyl]sulfanyl}ethyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide typically involves multiple steps:
Formation of the Benzoxazepine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazepine ring. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation, typically using methanesulfonyl chloride in the presence of a base such as triethylamine.
Chlorination: The chlorination of the aromatic ring is carried out using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with an appropriate electrophile.
Final Coupling: The final step involves coupling the intermediate with the desired carboxamide group, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of benzoxazepine derivatives on cellular processes. Its structural features make it a candidate for investigating enzyme inhibition or receptor binding.
Medicine
In medicine, 7-chloro-5-methanesulfonyl-N-(2-{[(3-methylphenyl)methyl]sulfanyl}ethyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide could be explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, such as inflammation or cancer.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 7-chloro-5-methanesulfonyl-N-(2-{[(3-methylphenyl)methyl]sulfanyl}ethyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-5-methanesulfonyl-N-(2-{[(3-methylphenyl)methyl]sulfanyl}ethyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
- 7-Chloro-5-methanesulfonyl-N-(2-{[(4-methylphenyl)methyl]sulfanyl}ethyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
- 7-Chloro-5-methanesulfonyl-N-(2-{[(3-ethylphenyl)methyl]sulfanyl}ethyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
Uniqueness
The uniqueness of 7-chloro-5-methanesulfonyl-N-(2-{[(3-methylphenyl)methyl]sulfanyl}ethyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide lies in its specific combination of functional groups and structural features. This combination imparts unique reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C21H25ClN2O4S2 |
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Molecular Weight |
469.0 g/mol |
IUPAC Name |
7-chloro-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C21H25ClN2O4S2/c1-15-4-3-5-16(12-15)14-29-11-9-23-21(25)20-8-10-24(30(2,26)27)18-13-17(22)6-7-19(18)28-20/h3-7,12-13,20H,8-11,14H2,1-2H3,(H,23,25) |
InChI Key |
MOIBHJQWAOPSBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSCCNC(=O)C2CCN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C |
Origin of Product |
United States |
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